![molecular formula C12H14O4 B121839 Methyl 4-(3-methoxy-3-oxopropyl)benzoate CAS No. 40912-11-6](/img/structure/B121839.png)
Methyl 4-(3-methoxy-3-oxopropyl)benzoate
Overview
Description
“Methyl 4-(3-methoxy-3-oxopropyl)benzoate” is a chemical compound with the molecular formula C12H14O4 . It is a solid substance and has a molecular weight of 222.24 .
Molecular Structure Analysis
The molecular structure of “Methyl 4-(3-methoxy-3-oxopropyl)benzoate” is represented by the linear formula C12H14O4 .Physical And Chemical Properties Analysis
“Methyl 4-(3-methoxy-3-oxopropyl)benzoate” is a solid substance . It has a molecular weight of 222.24 . The compound is sealed in dry conditions and stored at 2-8°C .Scientific Research Applications
Synthesis of Anticancer Agents
Methyl 4-(3-methoxy-3-oxopropyl)benzoate: is utilized in the synthesis of Gefitinib , an anticancer drug. Gefitinib is a potent and selective ATP-competitive inhibitor of EGFR and HER-2 kinases, used particularly for the treatment of non-small cell lung cancer (NSCLC) patients . The synthesis involves several steps including alkylation, nitration, reduction, cyclization, chlorination, and amination reactions.
Safety And Hazards
“Methyl 4-(3-methoxy-3-oxopropyl)benzoate” is classified under the GHS07 hazard pictogram . The compound has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261, P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
methyl 4-(3-methoxy-3-oxopropyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-15-11(13)8-5-9-3-6-10(7-4-9)12(14)16-2/h3-4,6-7H,5,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKXCCLYRPKSBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344291 | |
Record name | Methyl 4-(3-methoxy-3-oxopropyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-methoxy-3-oxopropyl)benzoate | |
CAS RN |
40912-11-6 | |
Record name | Methyl 4-(3-methoxy-3-oxopropyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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